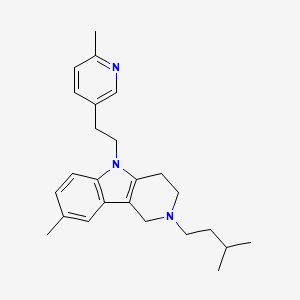
Benzenesulfonic acid, p-bromo-, 4-methoxy-4-methyl-2-pentyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, p-bromo-, 4-methoxy-4-methyl-2-pentyl ester is an organic compound that belongs to the class of aromatic sulfonic acid esters. This compound is characterized by the presence of a benzenesulfonic acid group substituted with a bromine atom at the para position, a methoxy group, a methyl group, and a pentyl ester group. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, p-bromo-, 4-methoxy-4-methyl-2-pentyl ester can be achieved through a multi-step process involving the following steps:
Sulfonation: Benzene is sulfonated using concentrated sulfuric acid to form benzenesulfonic acid.
Bromination: The benzenesulfonic acid is then brominated at the para position using bromine in the presence of a catalyst such as iron(III) bromide.
Esterification: The brominated benzenesulfonic acid is esterified with 4-methoxy-4-methyl-2-pentanol in the presence of an acid catalyst such as sulfuric acid to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, p-bromo-, 4-methoxy-4-methyl-2-pentyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and benzenesulfonic acid derivative.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide or potassium hydroxide.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Substituted benzenesulfonic acid derivatives.
Ester Hydrolysis: 4-methoxy-4-methyl-2-pentanol and p-bromo-benzenesulfonic acid.
p-bromo-benzenesulfonic acid with a carbonyl group in place of the methoxy group.Aplicaciones Científicas De Investigación
Benzenesulfonic acid, p-bromo-, 4-methoxy-4-methyl-2-pentyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of sulfonamide derivatives.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, p-bromo-, 4-methoxy-4-methyl-2-pentyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The specific pathways involved depend on the nature of the target molecule and the type of interaction.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid, 4-methyl-: Similar structure but lacks the bromine and ester groups.
Benzenesulfonic acid, 4-methoxy-: Similar structure but lacks the bromine and ester groups.
Benzenesulfonic acid, 4-bromo-: Similar structure but lacks the methoxy and ester groups.
Uniqueness
Benzenesulfonic acid, p-bromo-, 4-methoxy-4-methyl-2-pentyl ester is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom, methoxy group, and ester group allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
23453-98-7 |
|---|---|
Fórmula molecular |
C13H19BrO4S |
Peso molecular |
351.26 g/mol |
Nombre IUPAC |
(4-methoxy-4-methylpentan-2-yl) 4-bromobenzenesulfonate |
InChI |
InChI=1S/C13H19BrO4S/c1-10(9-13(2,3)17-4)18-19(15,16)12-7-5-11(14)6-8-12/h5-8,10H,9H2,1-4H3 |
Clave InChI |
PMRGKKKILGALMX-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)(C)OC)OS(=O)(=O)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



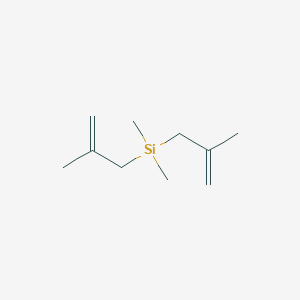
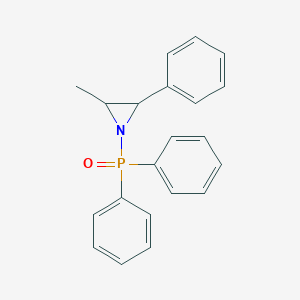



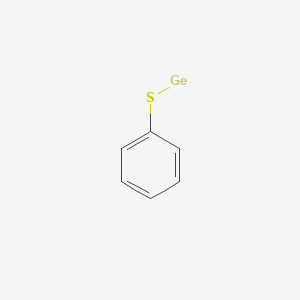
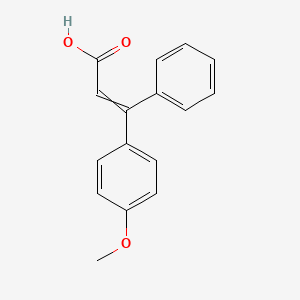

![6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14702648.png)
![[(2R,3E,5S,7R,9E,12S,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14702659.png)

